molecular formula C18H16N2O5 B2855425 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1448029-97-7

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide

Número de catálogo: B2855425
Número CAS: 1448029-97-7
Peso molecular: 340.335
Clave InChI: GPUZXAMOOZGFDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide (CAS 1448029-97-7) is a chemical compound with a molecular formula of C18H16N2O5 and a molecular weight of 340.3 g/mol . Its structure features a benzo[d][1,3]dioxole (piperonyl) moiety linked via an ether and alkyne chain to a 5-cyclopropylisoxazole-3-carboxamide group . Compounds containing the benzo[1,3]dioxole scaffold are of significant interest in medicinal and agrochemical research due to their potential biological activities. Similarly, the isoxazole ring is a privileged structure in drug discovery, known for its presence in molecules with various pharmacological properties. The specific research applications and biological mechanisms of action for this compound are areas for further investigation by qualified researchers. This product is strictly for laboratory research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Propiedades

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-18(14-10-16(25-20-14)12-3-4-12)19-7-1-2-8-22-13-5-6-15-17(9-13)24-11-23-15/h5-6,9-10,12H,3-4,7-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUZXAMOOZGFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Based on the observed antitumor activity, it may be involved in pathways related to cell growth and apoptosis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.

Actividad Biológica

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide is a synthetic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antidiabetic and anticancer effects.

Structural Characteristics

The molecular formula of this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 336.38 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

The mechanism of action for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide involves several pathways:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound through various assays:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)26Moderate cytotoxicity
HeLa (Cervical Cancer)35Significant inhibition
A549 (Lung Cancer)30Moderate cytotoxicity

In vitro assays demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Antidiabetic Activity

The compound's antidiabetic properties were evaluated using α-amylase inhibition assays:

Compound IC50 (µM) Remarks
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide0.85Potent α-amylase inhibitor

In vivo studies using streptozotocin-induced diabetic mice showed a significant reduction in blood glucose levels, supporting its potential as an antidiabetic agent.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The results indicated that the benzo[d][1,3]dioxole moiety plays a crucial role in enhancing the compound's biological activity by facilitating π–π interactions with aromatic residues in target proteins.
  • In Vivo Efficacy : In diabetic mouse models, administration of the compound resulted in a notable decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, suggesting its effectiveness as an antidiabetic agent.

Comparación Con Compuestos Similares

Core Structural Differences

  • Benzodioxole Derivatives: Piperazine-linked analogs: Compounds like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine (, % yield) feature a benzodioxole group connected to a piperazine core, differing from the target compound’s isoxazole-carboxamide backbone .
  • Linker Variations :

    • The target compound uses a butynyl chain (C≡C), which introduces rigidity and linearity, contrasting with ethyl or methylene linkers in piperazine derivatives (e.g., compounds in –4) .

Physicochemical Properties

Melting Points and Stability

  • Piperazine salts (e.g., –4) exhibit higher melting points (164–203°C) due to ionic interactions, whereas the target compound (neutral molecule) likely has a lower melting point, similar to neutral benzimidazoles (e.g., 173–177°C in ) .

Elemental Analysis and Purity

  • Target compound : Expected elemental composition (theoretical): C: ~60–65%, H: ~5–6%, N: ~8–10% (based on cyclopropylisoxazole analogs in –12).
  • Comparisons :

    Compound (Example) C% (Theo/Exp) N% (Theo/Exp) Source
    Piperazine derivative () 61.18/61.49 5.28/5.19
    Benzimidazole () ~60/59 ~5/4.8

Spectroscopic Characterization

NMR Profiles

  • 1H-NMR : The target compound’s benzodioxole protons are expected at δ 6.8–7.1 ppm, while the cyclopropyl group’s protons would appear as a multiplet near δ 1.0–1.5 ppm. The butynyl chain’s alkynyl protons (δ ~2.5–3.0 ppm) contrast with ethyl linkers in piperazine analogs (δ ~2.7–3.2 ppm) .
  • 13C-NMR : The isoxazole carbonyl (δ ~160–165 ppm) differs from benzimidazole carbamates (δ ~155–160 ppm, ) .

Functional and Pharmacological Implications

  • Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to methyl or methoxy substituents in .
  • Target Selectivity : The isoxazole-carboxamide motif is associated with kinase inhibition, whereas piperazine derivatives (–4) are linked to GPCR modulation .

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to verify functional groups (e.g., isoxazole C=N stretching at ~1600 cm⁻¹) .

Advanced: How can researchers optimize synthesis yields when steric hindrance limits reaction efficiency?

Answer:
Steric hindrance in the but-2-yn-1-yl or cyclopropylisoxazole moieties can be mitigated by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant solubility and reduce aggregation .
  • Catalyst optimization : Use palladium/copper catalysts for Sonogashira coupling to enhance alkyne reactivity .
  • Microwave-assisted synthesis : Shortens reaction time and improves regioselectivity .
  • Purification via column chromatography : Gradient elution with ethyl acetate/hexane mixtures isolates the product from steric byproducts .

Basic: What spectroscopic techniques resolve contradictions between predicted and observed structural data?

Answer:

  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., alkyne geometry) using SHELXL refinement .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., benzo[d][1,3]dioxole protons) .
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts for comparison with experimental data .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?

Answer:

  • Target identification : Screen against databases (e.g., PDB) for enzymes/receptors with compatible binding pockets (e.g., kinases, GPCRs) .
  • Docking software (AutoDock Vina) : Simulate interactions between the cyclopropylisoxazole and catalytic residues .
  • Free energy calculations (MM/GBSA) : Quantify binding affinity and validate with in vitro assays (e.g., IC₅₀) .

Basic: What in vitro assays assess the compound’s biological activity?

Answer:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced: How do structural modifications enhance the compound’s pharmacological profile?

Answer:

  • Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with a thiophene ring to improve metabolic stability .
  • Prodrug design : Introduce ester groups at the but-2-yn-1-yl position for controlled release .
  • SAR studies : Compare analogues with varying cyclopropyl substituents to optimize target selectivity .

Basic: What are the solubility and stability considerations for in vivo studies?

Answer:

  • Solubility : Test in PBS (pH 7.4) and DMSO; use cyclodextrin complexes for hydrophobic derivatives .
  • Stability : Conduct HPLC-based degradation studies under acidic/alkaline conditions .
  • Plasma stability : Incubate with rat plasma and quantify via LC-MS to assess metabolic liability .

Advanced: What computational strategies predict off-target effects?

Answer:

  • Phylogenetic analysis : Identify homologous proteins across species to anticipate cross-reactivity .
  • Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Molecular dynamics simulations : Simulate binding to human serum albumin to evaluate plasma protein binding .

Basic: How is crystallographic data analyzed to confirm molecular structure?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction .
  • Mercury software : Visualize packing patterns and hydrogen-bonding networks .
  • R-factor refinement : SHELXL refines atomic coordinates to R < 0.05 for publication-quality data .

Advanced: What high-throughput screening approaches identify synergistic drug combinations?

Answer:

  • Fragment-based screening : Co-crystallize with lead compounds to identify binding hotspots .
  • Combinatorial libraries : Screen against the compound using fluorescence polarization .
  • Transcriptomic profiling : RNA-seq analysis post-treatment reveals pathways affected by synergy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.